4-(Thiophen-2-yl)but-3-yn-2-ol
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Overview
Description
4-(Thiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C8H8OS It features a thiophene ring, a butynyl chain, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Thiophen-2-yl)but-3-yn-2-ol typically involves the reaction of thiophene derivatives with alkynes under specific conditions. One common method is the coupling of thiophene with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Thiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas can be employed.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under controlled conditions.
Major Products:
Oxidation: Formation of 4-(Thiophen-2-yl)but-3-yn-2-one.
Reduction: Formation of 4-(Thiophen-2-yl)but-3-en-2-ol or 4-(Thiophen-2-yl)butan-2-ol.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
4-(Thiophen-2-yl)but-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)but-3-yn-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
Comparison with Similar Compounds
- 4-(Thiophen-2-yl)but-3-yn-1-ol
- 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol
Comparison: 4-(Thiophen-2-yl)but-3-yn-2-ol is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 4-(Thiophen-2-yl)but-3-yn-1-ol, the position of the hydroxyl group in this compound offers different chemical properties and potential uses. Similarly, the presence of a methyl group in 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol alters its steric and electronic characteristics, making it suitable for distinct applications.
Properties
Molecular Formula |
C8H8OS |
---|---|
Molecular Weight |
152.22 g/mol |
IUPAC Name |
4-thiophen-2-ylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H8OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6-7,9H,1H3 |
InChI Key |
KDVUBDGISSHKRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#CC1=CC=CS1)O |
Origin of Product |
United States |
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